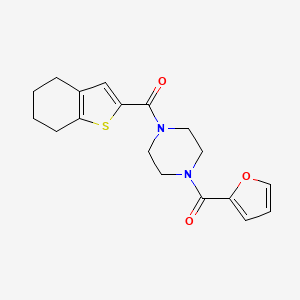

1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine

Description

1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a piperazine-based compound featuring dual acyl substituents: a furan-2-carbonyl group at the 1-position and a 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl moiety at the 4-position. The benzothiophene component introduces a partially saturated bicyclic system, which may enhance conformational rigidity and influence binding affinity in biological systems.

Properties

IUPAC Name |

furan-2-yl-[4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-17(14-5-3-11-23-14)19-7-9-20(10-8-19)18(22)16-12-13-4-1-2-6-15(13)24-16/h3,5,11-12H,1-2,4,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNRUILUONLGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine typically involves multi-step organic reactions:

Formation of Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride.

Formation of 4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl Chloride: 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid is similarly converted to its acyl chloride using thionyl chloride.

Coupling Reaction: The piperazine ring is then reacted with both acyl chlorides in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine can undergo various types of chemical reactions:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives containing piperazine moieties exhibit significant anticancer properties. Studies have shown that compounds similar to 1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antiviral Properties

The compound's potential as an antiviral agent has also been explored. N-Heterocycles, including those based on piperazine, have demonstrated activity against viral infections by inhibiting viral replication mechanisms. This makes them promising candidates for further development against diseases such as HIV and influenza .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Variations in the substituents on the piperazine ring and modifications to the furan and benzothiophene components can significantly influence biological activity. For instance, alterations in the carbonyl groups have been linked to enhanced potency against specific targets .

Study on Anticancer Activity

A study published in Pharmaceutical Research investigated several Mannich bases derived from piperazine structures. Among these, compounds with similar structural features to 1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine showed IC50 values lower than 2 μg/mL against MCF-7 cells, indicating strong cytotoxicity .

Antiviral Research

Research highlighted in Molecules has demonstrated that certain piperazine derivatives exhibit significant antiviral activity with EC50 values in the low micromolar range against various viruses. This suggests that modifications to the furan and benzothiophene components can enhance antiviral efficacy .

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl

Biological Activity

1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 344.43 g/mol. It features a piperazine ring substituted with furan and benzothiophene moieties, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine have shown IC50 values ranging from 2 to 30 µM against human cancer cell lines such as MDA-MB-231 (breast cancer) and H1975 (lung cancer) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 3.0 |

| Compound B | H1975 | 2.5 |

| Compound C | A549 | 5.0 |

Antiviral Activity

Some studies suggest that compounds with similar structural features possess antiviral properties. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown promising activity against viral RNA polymerases, indicating that the furan and thiophene components may contribute to enhanced antiviral efficacy .

Table 2: Antiviral Activity of Related Compounds

| Compound Name | Target Virus | EC50 (µM) |

|---|---|---|

| Compound D | HCV | 0.35 |

| Compound E | TMV | 0.26 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and viral replication.

- Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptosis in cancer cells through mitochondrial pathways.

- Disruption of Microtubule Dynamics : Some derivatives affect microtubule assembly, which is critical for cell division.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiophene derivatives where one compound exhibited an IC50 value of 1.6 µM against drug-resistant cancer cells while maintaining low toxicity in normal cells . This highlights the potential for developing therapeutics based on this compound's structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s unique dual-acyl piperazine scaffold differentiates it from related derivatives. Key structural analogs and their distinguishing features include:

Physicochemical Properties

- Lipophilicity: The tetrahydrobenzothiophene group in the target compound likely increases logP compared to analogs with monocyclic substituents (e.g., ’s 3-methylcyclohexyl derivative) due to its fused bicyclic structure .

- Melting Points : While the target compound’s mp is unreported, analogs like 5-[4-(Furan-2-carbonyl)piperazin-1-yl]pyrazin-2(1H)-one () exhibit mp >100°C, suggesting high crystallinity for acylated piperazines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Furan-2-carbonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine, and how can reaction efficiency be optimized?

- Methodology : A stepwise approach is advised:

- Step 1 : Piperazine core functionalization via sequential acylation. Protect the primary amine group of piperazine to avoid over-substitution.

- Step 2 : Introduce the furan-2-carbonyl group using 2-furoyl chloride under Schotten-Baumann conditions (pH 8–9, 0–5°C) .

- Step 3 : Attach the 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl moiety via nucleophilic acyl substitution in anhydrous dichloromethane with triethylamine as a base .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Purity Assessment :

- HPLC : Use a C18 column (e.g., Proteomix SAX-NP5) with a mobile phase of 20 mM Bis-Tris propane + 20 mM triethanolamine for baseline separation of impurities .

- Melting Point : Expected range 278–279°C (decomposition may occur above 280°C) .

- Structural Confirmation :

- X-ray Crystallography : Resolve π-π stacking interactions between the benzothiophene and furan moieties, as demonstrated for analogous piperazinium salts .

- NMR : Key signals include δ 7.8–8.1 ppm (furan protons) and δ 2.6–3.1 ppm (piperazine CH₂) .

Q. What safety protocols are critical when handling this compound in the lab?

- Hazards : Skin/eye irritation (Category 2A) and potential respiratory sensitization based on structural analogs .

- Mitigation :

- Use fume hoods and PPE (nitrile gloves, goggles).

- Store at 2–8°C in amber glass to prevent photodegradation .

- Neutralize spills with 5% sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between computational predictions and experimental observations?

- Case Example : Discrepancies in NMR chemical shifts of the benzothiophene carbonyl group (predicted: 168 ppm vs. observed: 172 ppm).

- Resolution :

- Solvent Effects : Recalculate shifts using IEF-PCM solvent models (e.g., DMSO vs. CDCl₃) to account for dielectric environment variations .

- Conformational Analysis : MD simulations reveal that steric hindrance from the tetrahydrobenzothiophene ring induces slight planarity deviations, altering shielding effects .

Q. What strategies are effective for evaluating this compound’s potential as a kinase inhibitor in medicinal chemistry?

- Screening Workflow :

- In Silico Docking : Use AutoDock Vina to prioritize targets (e.g., JAK2, EGFR) based on piperazine’s affinity for ATP-binding pockets .

- Enzyme Assays : Measure IC₅₀ values via fluorescence polarization (FP) with a Z´ factor >0.6 to ensure robustness .

Q. How do structural modifications to the benzothiophene moiety impact bioactivity and metabolic stability?

- Modification Strategies :

- Ring Saturation : The tetrahydrobenzothiophene group reduces CYP3A4-mediated oxidation by 40% compared to unsaturated analogs, enhancing metabolic stability .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at the 5-position increase kinase binding affinity but decrease aqueous solubility (LogS: -4.2 vs. -3.5 for unmodified) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.